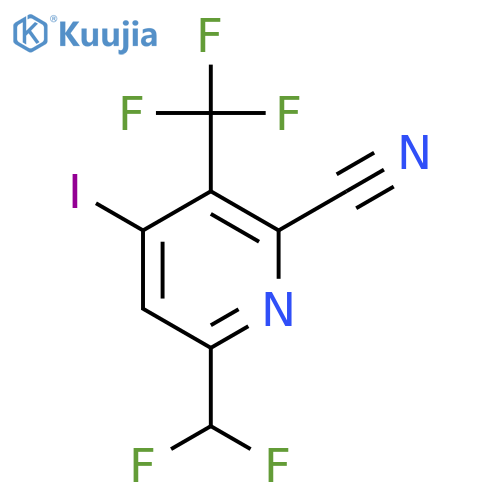Cas no 1805182-89-1 (2-Cyano-6-(difluoromethyl)-4-iodo-3-(trifluoromethyl)pyridine)

1805182-89-1 structure
商品名:2-Cyano-6-(difluoromethyl)-4-iodo-3-(trifluoromethyl)pyridine
CAS番号:1805182-89-1
MF:C8H2F5IN2
メガワット:348.011371135712
CID:4876384
2-Cyano-6-(difluoromethyl)-4-iodo-3-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-Cyano-6-(difluoromethyl)-4-iodo-3-(trifluoromethyl)pyridine
-
- インチ: 1S/C8H2F5IN2/c9-7(10)4-1-3(14)6(8(11,12)13)5(2-15)16-4/h1,7H
- InChIKey: PBARVJDPACFUKY-UHFFFAOYSA-N
- ほほえんだ: IC1=CC(C(F)F)=NC(C#N)=C1C(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 297
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 36.7
2-Cyano-6-(difluoromethyl)-4-iodo-3-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029041934-1g |
2-Cyano-6-(difluoromethyl)-4-iodo-3-(trifluoromethyl)pyridine |
1805182-89-1 | 97% | 1g |
$1,475.10 | 2022-04-01 |
2-Cyano-6-(difluoromethyl)-4-iodo-3-(trifluoromethyl)pyridine 関連文献
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641
-
Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
1805182-89-1 (2-Cyano-6-(difluoromethyl)-4-iodo-3-(trifluoromethyl)pyridine) 関連製品
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
